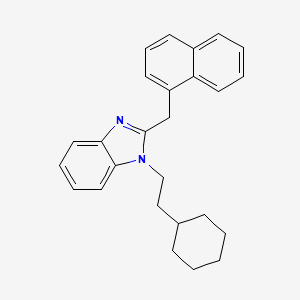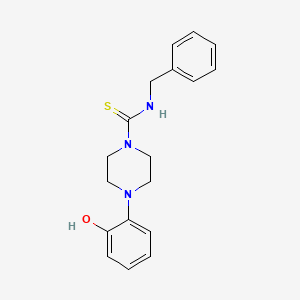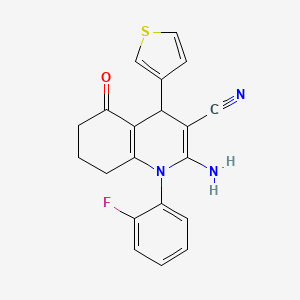
1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyclohexylethyl group and a naphthalen-1-ylmethyl group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of Cyclohexylethyl Group: The cyclohexylethyl group can be introduced through alkylation reactions using cyclohexylethyl halides under basic conditions.
Attachment of Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached via Friedel-Crafts alkylation using naphthalen-1-ylmethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the benzimidazole core.
Reduction: Reduction reactions can be used to reduce double bonds or other reducible groups.
Substitution: Substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyclohexylethyl)-2-(phenylmethyl)-1H-benzimidazole: Similar structure with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
1-(2-cyclohexylethyl)-2-(benzyl)-1H-benzimidazole: Similar structure with a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole is unique due to the presence of both cyclohexylethyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C26H28N2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C26H28N2/c1-2-9-20(10-3-1)17-18-28-25-16-7-6-15-24(25)27-26(28)19-22-13-8-12-21-11-4-5-14-23(21)22/h4-8,11-16,20H,1-3,9-10,17-19H2 |
InChI Key |
IUPCNZYNLFIVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11504266.png)
![2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol](/img/structure/B11504271.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11504283.png)
![1-(3-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11504290.png)

![2-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504313.png)
![9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-](/img/structure/B11504316.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide](/img/structure/B11504326.png)
![N,4-bis(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11504330.png)

![1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504335.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11504338.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11504345.png)
![2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B11504346.png)
